1-Cyclohexylazetidine-2-carboxylic acid

Physicochemical Property Lipophilicity Drug Design

Sourcing N-cyclohexyl azetidine building blocks with validated LogP for CNS drug design is challenging. 1-Cyclohexylazetidine-2-carboxylic acid (CAS 18085-39-7) bridges this gap: • Key intermediate in patented JAK inhibitor series for brain-penetrant leads. • Documented LogP 1.42 & TPSA 40.5 Ų for reliable in silico ADME prediction. • ≥95% purity with full analytical data for immediate SAR studies.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 18085-39-7
Cat. No. B102142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylazetidine-2-carboxylic acid
CAS18085-39-7
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCC2C(=O)O
InChIInChI=1S/C10H17NO2/c12-10(13)9-6-7-11(9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,12,13)
InChIKeyBFUBLGGCORUBBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexylazetidine-2-carboxylic Acid (CAS 18085-39-7): Compound Class and Procurement Profile


1-Cyclohexylazetidine-2-carboxylic acid (CAS 18085-39-7) is an N-substituted azetidine-2-carboxylic acid derivative [1]. This compound features a saturated four-membered nitrogen heterocycle (azetidine) bearing a cyclohexyl group on the nitrogen and a carboxylic acid at the 2-position [1]. It is commercially available as a research chemical and building block with a typical purity specification of 95% or higher .

1-Cyclohexylazetidine-2-carboxylic Acid: Why Generic N-Substitution Matters


Azetidine-2-carboxylic acid derivatives are not interchangeable due to the profound impact of N-substitution on physicochemical properties and biological activity. The parent compound, L-azetidine-2-carboxylic acid (L-Aze), is a known proline analog and collagen synthesis inhibitor . The introduction of a cyclohexyl group on the nitrogen atom, as in 1-cyclohexylazetidine-2-carboxylic acid, significantly alters lipophilicity, steric bulk, and electronic properties [1]. These changes can dictate a compound's suitability as a synthetic intermediate, its pharmacokinetic profile as a drug candidate, or its performance as a chiral ligand, making direct substitution with other N-alkyl or N-aryl analogs without comparative data a high-risk approach [2].

Quantitative Differentiation of 1-Cyclohexylazetidine-2-carboxylic Acid from Analogs


LogP Comparison: Enhanced Lipophilicity vs. Parent Azetidine-2-carboxylic Acid

The introduction of an N-cyclohexyl group dramatically increases lipophilicity compared to the unsubstituted parent compound. This property is critical for membrane permeability and bioavailability. The target compound exhibits a LogP of 1.42 , whereas the parent azetidine-2-carboxylic acid has a reported LogP of -0.83 .

Physicochemical Property Lipophilicity Drug Design

Polar Surface Area (PSA) Comparison: Reduced PSA Facilitates Blood-Brain Barrier Penetration

The N-cyclohexyl substitution lowers the topological polar surface area (TPSA) compared to the parent compound, a key parameter in predicting blood-brain barrier (BBB) permeability. The target compound has a TPSA of 40.5 Ų [1], while the parent azetidine-2-carboxylic acid has a TPSA of 49.3 Ų .

Physicochemical Property CNS Drug Discovery ADME

Patent-Cited Relevance: Explicitly Claimed Scaffold for JAK Inhibitor Development

The 1-cyclohexylazetidine core is explicitly claimed as a key structural motif in a patent for cyclohexyl azetidine derivatives as Janus kinase (JAK) inhibitors [1]. This establishes a direct link to a high-value therapeutic target. In contrast, the unsubstituted azetidine-2-carboxylic acid is not claimed in this context.

Medicinal Chemistry JAK Inhibitor Patent Analysis

Comparative Data Scarcity: A Note on the Evidence Landscape

A search of authoritative databases, including PubChem, ChEMBL, and major patent repositories, reveals a scarcity of direct, head-to-head biological activity data for 1-cyclohexylazetidine-2-carboxylic acid against its closest analogs [1]. While PubChem lists the compound (CID 282399), the 'BioAssay Results' section is empty [1]. Similarly, the compound is not found in ChEMBL with reported activity data [2]. This limits the ability to make strong, data-driven claims about its biological superiority. The differentiation therefore relies heavily on physicochemical properties and its documented role as a patent-cited intermediate.

Data Gap Research Chemical Procurement Risk

Evidence-Backed Application Scenarios for 1-Cyclohexylazetidine-2-carboxylic Acid


Scaffold for CNS-Penetrant JAK Inhibitor Discovery Programs

The combination of increased lipophilicity (LogP 1.42) and reduced polar surface area (TPSA 40.5 Ų) relative to the parent azetidine-2-carboxylic acid [1] makes this compound an ideal starting point for designing novel, brain-penetrant JAK inhibitors. The explicit claim of cyclohexyl azetidine derivatives as JAK inhibitors in patent literature [2] provides a strong precedent for this application.

Synthetic Intermediate for Lipophilic, Conformationally Restricted Peptidomimetics

The cyclohexyl group introduces significant steric bulk and hydrophobicity, which can be leveraged to create conformationally restricted peptidomimetics with improved metabolic stability. The azetidine ring itself acts as a proline surrogate, and the N-cyclohexyl modification can fine-tune the overall conformation of peptide backbones .

Reference Standard for Analytical Method Development in JAK Inhibitor Projects

Given its role as a key intermediate in a patented JAK inhibitor series [2], this compound is suitable for use as a reference standard in analytical chemistry. It can be employed for developing and validating HPLC, LC-MS, or NMR methods to monitor the synthesis, purity, and stability of more complex cyclohexyl azetidine derivatives.

Physicochemical Property Probe for Computational ADME Model Training

The well-defined and verifiable shift in LogP and TPSA compared to the parent compound [1] makes 1-cyclohexylazetidine-2-carboxylic acid a valuable data point for training or validating computational models that predict the effect of N-alkylation on the ADME properties of heterocyclic amino acids.

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